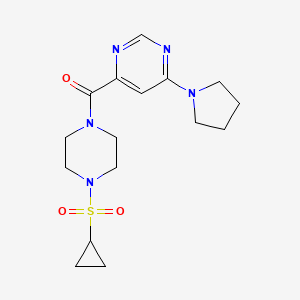
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinone Ring: This can be achieved through the cyclization of urea derivatives with appropriate diketones under acidic or basic conditions.
Attachment to Benzoic Acid: The tetrahydropyrimidinone ring can be linked to a benzoic acid derivative through a condensation reaction, often facilitated by coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the tetrahydropyrimidinone ring, potentially yielding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The tetrahydropyrimidinone ring is a common motif in many bioactive molecules.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)aniline: Contains an aniline group instead of a benzoic acid moiety.
Uniqueness
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is unique due to the presence of both the benzoic acid and tetrahydropyrimidinone functionalities, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2,4,6-trioxo-1,3-diazinan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-8-5-9(15)13(11(18)12-8)7-3-1-6(2-4-7)10(16)17/h1-4H,5H2,(H,16,17)(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMCNSGBAFSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2497743.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2497745.png)
![2-cyclopropyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2497748.png)


![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)




![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
